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Compound Name: JNJ-61803534

Cat. No.: B10854626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical

therapeutic target for a range of autoimmune and inflammatory diseases due to its pivotal role

in the differentiation of pro-inflammatory T helper 17 (Th17) cells and the subsequent

production of interleukin-17 (IL-17).[1][2][3] Small molecule inhibitors of RORγt, such as JNJ-
61803534 and VTP-43742, have shown promise in preclinical and clinical settings. This guide

provides an objective comparison of these two prominent RORγt inhibitors, supported by

available experimental data, to aid researchers in their drug development endeavors.

Mechanism of Action: Targeting the Master
Regulator of Th17 Cells
Both JNJ-61803534 and VTP-43742 are potent, orally active small molecules that function as

inverse agonists or antagonists of RORγt.[4][5] By binding to the ligand-binding domain of

RORγt, these inhibitors modulate its transcriptional activity, leading to a reduction in the

expression of key Th17 signature cytokines, including IL-17A, IL-17F, and IL-22.[6][7] This

targeted inhibition of the IL-23/IL-17 axis forms the basis of their therapeutic potential in

autoimmune disorders like psoriasis, psoriatic arthritis, and multiple sclerosis.[7][8]
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The following tables summarize the available quantitative data for JNJ-61803534 and VTP-

43742, offering a side-by-side comparison of their biochemical potency, cellular activity, and

clinical efficacy.

Table 1: Biochemical and Cellular Activity

Parameter JNJ-61803534 VTP-43742 Reference

Mechanism of Action
RORγt Inverse

Agonist
RORγt Inhibitor [4][5]

RORγt Binding Affinity

(Ki)
Not Reported 3.5 nM [5]

RORγt Inhibition

(IC50)

9.6 nM (transcriptional

assay)
17 nM [5][9]

Selectivity
>208-fold vs. RORα

and RORβ

>1000-fold vs. RORα

and RORβ
[4][5]

IL-17A Inhibition

(human PBMCs)
IC50 = 19 nM IC50 = 18 nM [5][10]

IL-17A Inhibition

(human whole blood)
IC50 = 230 ± 110 nM IC50 = 192 nM [4][5]

Table 2: Preclinical Efficacy in Animal Models
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Animal Model JNJ-61803534 VTP-43742 Reference

Mouse Collagen-

Induced Arthritis (CIA)

Dose-dependently

attenuated

inflammation (~90%

max inhibition of

clinical score)

Not Reported [4]

Imiquimod-Induced

Skin Inflammation

(Psoriasis Model)

Significantly inhibited

disease score and

expression of IL-17A,

IL-17F, IL-22, and IL-

23R

Not Reported [6]

Mouse Experimental

Autoimmune

Encephalomyelitis

(EAE)

Not Reported

Significantly

suppressed clinical

symptoms and

demyelination

[5]

Table 3: Clinical Trial Outcomes in Psoriasis
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Parameter JNJ-61803534 VTP-43742 Reference

Phase of

Development
Phase 1 (terminated) Phase 2a (terminated) [1][11]

Dose(s) Tested
Single ascending

doses up to 200 mg

350 mg and 700 mg

daily for 4 weeks
[6][11]

Efficacy (PASI Score

Reduction vs.

Placebo)

Not applicable (Phase

1 in healthy

volunteers)

24% (350 mg), 30%

(700 mg)
[11][12]

Biomarker Response

Dose-dependent

inhibition of ex vivo

stimulated IL-17A

production

Up to 75% decrease

in plasma IL-17A and

IL-17F

[6][12]

Safety and Tolerability

Well-tolerated in

single ascending

doses

Generally well-

tolerated; reversible

transaminase

elevations in 4

patients at 700 mg

[6][11]

Reason for

Termination

Rabbit embryofetal

toxicity findings

Reversible

transaminase

elevations

[1][11]

Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and the methods used to evaluate

these inhibitors, the following diagrams are provided.
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RORγt Signaling Pathway in Th17 Differentiation
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Caption: RORγt signaling pathway in Th17 cell differentiation and cytokine production.
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Experimental Workflow for RORγt Inhibitor Evaluation
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Caption: A typical experimental workflow for the evaluation of RORγt inhibitors.
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Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results. Below are summarized protocols based on published literature.

RORγt Reporter Gene Assay
This assay is used to determine the direct inhibitory effect of a compound on RORγt

transcriptional activity.

Cell Line: HEK-293T cells.

Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of

the Gal4 DNA-binding domain and the RORγt ligand-binding domain, and another containing

a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

[13]

Compound Treatment: Transfected cells are incubated with serial dilutions of the test

compound (e.g., JNJ-61803534 or VTP-43742) or vehicle control.

Luciferase Assay: After a defined incubation period (e.g., 16-24 hours), cell lysates are

prepared, and luciferase activity is measured using a luminometer.

Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a

50% reduction in luciferase activity, is calculated.

Human Th17 Differentiation Assay
This assay assesses the ability of an inhibitor to block the differentiation of naive T cells into

pro-inflammatory Th17 cells.

Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear

cells (PBMCs).

Cell Culture: The isolated naive T cells are cultured under Th17-polarizing conditions, which

typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail

of cytokines such as TGF-β, IL-6, IL-1β, and IL-23.[14]
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Compound Treatment: The cells are treated with the RORγt inhibitor or vehicle control at the

initiation of the culture.

Cytokine Analysis: After several days of culture (e.g., 4-6 days), the supernatant is collected

to measure the concentration of secreted IL-17A, IL-17F, and IL-22 by ELISA. Alternatively,

intracellular cytokine staining followed by flow cytometry can be used to determine the

percentage of IL-17-producing cells.[14]

Data Analysis: The IC50 value for the inhibition of cytokine production is determined.

In Vivo Mouse Model of Psoriasis (Imiquimod-Induced
Skin Inflammation)
This model is used to evaluate the in vivo efficacy of RORγt inhibitors in a disease-relevant

setting.

Animal Strain: BALB/c or C57BL/6 mice.

Induction of Psoriasis-like Inflammation: A daily topical application of imiquimod cream is

applied to the shaved back and/or ear of the mice for a specified number of days.[8]

Compound Administration: The RORγt inhibitor is administered orally (p.o.) or via another

relevant route, typically starting from the first day of imiquimod application.

Efficacy Assessment: Disease severity is monitored daily by scoring erythema (redness),

scaling, and skin thickness. At the end of the study, skin and lymph node samples can be

collected for histological analysis and measurement of inflammatory gene expression (e.g.,

Il17a, Il17f, Il22) by qPCR.[8]

Data Analysis: Statistical analysis is performed to compare the disease scores and gene

expression levels between the inhibitor-treated and vehicle-treated groups.

Conclusion
Both JNJ-61803534 and VTP-43742 have demonstrated potent and selective inhibition of

RORγt, leading to reduced Th17-mediated inflammation in preclinical models. In a clinical

setting for psoriasis, VTP-43742 showed a clear signal of efficacy. However, the development
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of both compounds was halted due to safety concerns identified in later-stage preclinical

studies (JNJ-61803534) and in a Phase 2a trial (VTP-43742). These findings underscore the

therapeutic potential of targeting RORγt while also highlighting the challenges in developing

safe and effective oral therapies for autoimmune diseases. The data presented in this guide

provides a valuable resource for researchers working on the next generation of RORγt

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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